(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety attached to a piperidine ring, which is further connected to a methanol group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperidine ring. The final step often involves the reduction of a carbonyl group to yield the methanol functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluoropyrimidine ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The piperidine ring and methanol group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)amine: Similar structure but with an amine group instead of methanol.
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness
The uniqueness of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZVBRTGKJPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235096 | |
Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-82-9 | |
Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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